molecular formula C11H12FN B154874 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 1978-59-2

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B154874
CAS RN: 1978-59-2
M. Wt: 177.22 g/mol
InChI Key: MVXXCFMHLWEWHY-UHFFFAOYSA-N
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Description

The compound 4-Fluorophenyl isocyanate is a laboratory chemical . It is used in the synthesis of various chemical compounds . Another compound, 4-Fluorophenyl isothiocyanate, is used as a building block in chemical synthesis .


Synthesis Analysis

A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular structure of 2-chloro-4-(4-fluro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been determined . Weak but significant interactions like C–H···O, C–H···F, and π – π are involved in the stability of the structure .


Chemical Reactions Analysis

A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .


Physical And Chemical Properties Analysis

4-Fluorophenol is a laboratory chemical with a molecular weight of 112.1 .

Scientific Research Applications

Analgesic and Hyperglycemic Activities

Research conducted by Yeung, Corleto, and Knaus (1982) explored the synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines, including compounds structurally related to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, for their potential analgesic and hyperglycemic activities. Their findings indicated potent analgesic activity in these compounds, akin to morphine, irrespective of the aromatic substitution on the phenyl ring (Yeung, Corleto, & Knaus, 1982).

Neurotoxic Analogs for PET Studies

Berridge et al. (1993) designed fluorine-18 labeled analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) for positron emission tomography (PET) studies, potentially useful in understanding the mechanisms of MPTP toxicity. Their research highlights the synthesis and in vivo evaluation of these compounds in models of neurotoxicity (Berridge et al., 1993).

Molecular Structure Analysis

Anthal et al. (2013) examined the molecular structure of compounds including ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, which is structurally related to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine. They provided insights into the conformation, intramolecular interactions, and crystal structure of these compounds (Anthal et al., 2013).

Preclinical Biological Probes

Barrio, Huang, and Phelps (1997) discussed the development of preclinical biological probes for nigrostriatal dysfunction, using radiofluorinated L-DOPA analogs. This research is significant in the context of dopaminergic diseases, such as Parkinson's, and the use of analogs structurally similar to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (Barrio, Huang, & Phelps, 1997).

Sigma Ligands Research

Perregaard et al. (1995) synthesized a series of compounds including 4-phenyl-1,2,3,6-tetrahydropyridines with fluoro substituents for their high affinity for sigma 1 and sigma 2 binding sites. This research contributes to understanding the pharmacological properties of sigma ligands, important in neuropsychiatric disorders (Perregaard et al., 1995).

Mechanisms of Neurotoxicity

Harik et al. (1987) studied the neurochemical and morphologic effects of various concentrations of MPTP and its analogs, including 4-(4-fluorophenyl) derivatives, on dopaminergic neurons. This research is pivotal in understanding the mechanisms of neurotoxicity and its implications in Parkinson's disease (Harik et al., 1987).

PARP-1 Inhibitors Development

Ishida et al. (2005) showed the importance of a 4-phenyl-1,2,3,6-tetrahydropyridine fragment in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. This research underlines the potential of compounds like 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine in drug development (Ishida et al., 2005).

Safety And Hazards

4-Fluorophenol may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

In the field of organic light-emitting diodes (OLEDs), a compound named 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA) was designed as an electron acceptor . This study presents a feasible pathway to construct highly efficient deep-blue OLEDs based on exciplex systems .

properties

IUPAC Name

4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXXCFMHLWEWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876343
Record name PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

CAS RN

1978-59-2
Record name PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 6B (0.5 g, 1.8 mmol) in dichloromethane (5 mL) at room temperature was treated with 2M HCl in diethyl ether (5 mL), stirred overnight, and concentrated to provide the desired product (0.45 g, 95%). MS (ESI) m/e 178 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
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4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
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4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
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4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Citations

For This Compound
31
Citations
SI Harik, JW Schmidley, LA Iacofano, P Blue… - … of Pharmacology and …, 1987 - Citeseer
The discovery that 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyndine (MPTP) causes parkinsonism in humans and other primates by selective destruction of substantia nigra dopaminergic …
Number of citations: 73 citeseerx.ist.psu.edu
B Costall, WN Dannenburg… - Journal of Pharmacy …, 1983 - Wiley Online Library
The neuropharmacological profile of a series of aminoalkylindole compounds (AHR‐1229‐(3‐[2‐(3‐indolyl)‐ethyl]‐butylamino‐1‐phenyl‐pyrrolidine), AHR1771‐(1‐[2‐(2‐methyl‐3‐…
Number of citations: 4 onlinelibrary.wiley.com
SK Youngster, PK Somalia… - Journal of …, 1987 - Wiley Online Library
Several analogs of l‐methyl‐4‐phenyl‐l,2,3,6‐tetrahydropyridine (MPTP) were synthesized and screened for their capacity to be oxidized by monoamine oxidase (MAO‐A or MAO‐B) …
Number of citations: 93 onlinelibrary.wiley.com
DS Wimalasena, RP Perera, BJ Heyen… - Journal of medicinal …, 2008 - ACS Publications
The active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), N-methyl-4-phenylpyridinium (MPP + ), selectively destroys the dopaminergic neurons and induces the …
Number of citations: 31 pubs.acs.org
C Kikuchi, T Ando, T Watanabe, H Nagaso… - Journal of medicinal …, 2002 - ACS Publications
A series of tetrahydrobenzindoles was prepared, and the affinity of these compounds for the 5-hydroxytryptamine 7 (5-HT 7 ) receptor and other receptors was evaluated. Most of the …
Number of citations: 78 pubs.acs.org
B Lagu, D Tian, Y Jeon, C Li, JM Wetzel… - Journal of medicinal …, 2000 - ACS Publications
Introduction. Benign prostatic hyperplasia (BPH), 1 a urological disorder which results in obstruction to urine flow, is currently treated with a number of nonsubtype-selective R1 …
Number of citations: 25 pubs.acs.org
J Ann, A Jung, MY Kim, HM Kim, HC Ryu, S Kim… - Bioorganic & medicinal …, 2015 - Elsevier
A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were investigated for hTRPV1 antagonism. The analysis …
Number of citations: 7 www.sciencedirect.com
JC Barrow, PG Nantermet, HG Selnick… - Journal of medicinal …, 2000 - ACS Publications
α 1 Adrenergic receptors mediate both vascular and lower urinary tract tone, and α 1 receptor antagonists such as terazosin (1b) are used to treat both hypertension and benign …
Number of citations: 311 pubs.acs.org
M Quiliano, A Pabon, E Moles… - European Journal of …, 2018 - Elsevier
Abstract Design, synthesis, structure-activity relationship, cytotoxicity studies, in silico drug-likeness, genotoxicity screening, and in vivo studies of new 1-aryl-3-substituted propanol …
Number of citations: 8 www.sciencedirect.com
M Quiliano, A Mendoza, KY Fong, A Pabón… - International Journal for …, 2016 - Elsevier
Synthesis of new 1-aryl-3-substituted propanol derivatives followed by structure-activity relationship, in silico drug-likeness, cytotoxicity, genotoxicity, in silico metabolism, in silico …
Number of citations: 22 www.sciencedirect.com

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